1-[Nitroso(propan-2-yl)amino]ethyl acetate
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Overview
Description
1-[Nitroso(propan-2-yl)amino]ethyl acetate is an organic compound characterized by the presence of a nitroso group attached to a propan-2-ylamino moiety, which is further connected to an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Nitroso(propan-2-yl)amino]ethyl acetate typically involves the reaction of ethyl acetate with a nitrosoamine derivative. One common method is the nitrosation of propan-2-ylamine followed by esterification with ethyl acetate. The reaction conditions often require an acidic or basic catalyst to facilitate the nitrosation and esterification processes.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-[Nitroso(propan-2-yl)amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
1-[Nitroso(propan-2-yl)amino]ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Nitroso(propan-2-yl)amino]ethyl acetate involves its interaction with biological molecules through its nitroso group. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. These modifications can affect cellular pathways and molecular targets, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Ethyl(nitroso)(propan-2-yl)amine: Similar structure but lacks the acetate group.
Methyl [2-(oxiran-2-yl)ethyl] (propan-2-yl)amine: Contains an oxirane ring instead of the acetate group.
[1-(adamantan-2-yl)ethyl] (propan-2-yl)amine: Contains an adamantane moiety instead of the acetate group.
Uniqueness: 1-[Nitroso(propan-2-yl)amino]ethyl acetate is unique due to the presence of both the nitroso and acetate groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
81264-58-6 |
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Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-[nitroso(propan-2-yl)amino]ethyl acetate |
InChI |
InChI=1S/C7H14N2O3/c1-5(2)9(8-11)6(3)12-7(4)10/h5-6H,1-4H3 |
InChI Key |
ROWSLMYICQTWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)OC(=O)C)N=O |
Origin of Product |
United States |
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